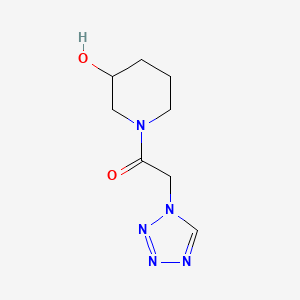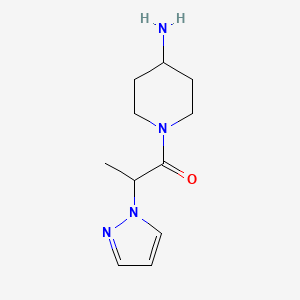
1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
Descripción general
Descripción
“1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one” is a chemical compound. Benchchem offers qualified products for this compound1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound1.
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found1.
Chemical Reactions Analysis
There’s no specific information available on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources1.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies focus on the synthesis and characterization of pyrazole derivatives, showcasing the importance of these compounds in developing new materials with potential applications in various fields. For instance, Sid et al. (2013) demonstrated the synthesis and antimicrobial evaluation of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives, highlighting their significant to moderate antimicrobial activity (Sid et al., 2013). This suggests the relevance of such compounds in antimicrobial research.
Antimicrobial and Anticancer Activities
Research on pyrazole derivatives also extends to antimicrobial and anticancer activities. Hafez et al. (2016) synthesized novel pyrazole derivatives with potent antimicrobial and anticancer properties, suggesting the therapeutic potential of these compounds (Hafez et al., 2016). Such studies indicate the versatility of pyrazole derivatives in drug development.
Application in Imaging and Diagnostics
Wang et al. (2018) reported on the synthesis of a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, showcasing the application of similar compounds in biomedical imaging and diagnostics (Wang et al., 2018). This underscores the potential of pyrazole derivatives in developing tools for medical research and diagnostics.
Molecular Modeling and Computational Studies
Prabakaran et al. (2021) conducted catalytic synthesis, ADMET, QSAR, and molecular modeling studies of novel chalcone derivatives, demonstrating the application of computational methods in evaluating and predicting the properties of such compounds (Prabakaran et al., 2021). This highlights the importance of theoretical and computational approaches in the design and development of new chemical entities.
Safety And Hazards
There’s no specific information available on the safety and hazards associated with this compound.
Direcciones Futuras
The future directions or potential applications of this compound are not mentioned in the available sources.
Propiedades
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-9(15-6-2-5-13-15)11(16)14-7-3-10(12)4-8-14/h2,5-6,9-10H,3-4,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDJGZWKQXXHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462656.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1462657.png)
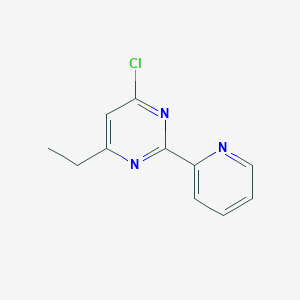
![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)
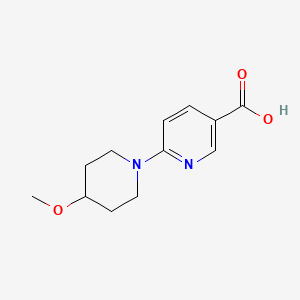
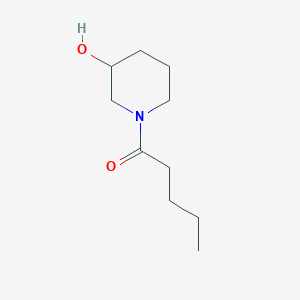
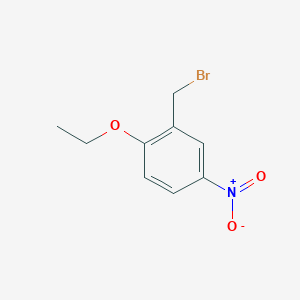
![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)
![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)
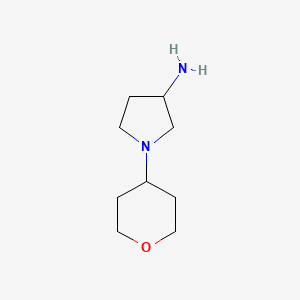
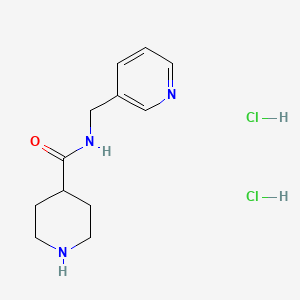
amine](/img/structure/B1462677.png)
